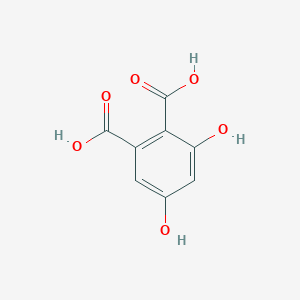

3,5-Dihydroxyphthalic acid

CAS No.: 3209-07-2

Cat. No.: VC16971572

Molecular Formula: C8H6O6

Molecular Weight: 198.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3209-07-2 |

|---|---|

| Molecular Formula | C8H6O6 |

| Molecular Weight | 198.13 g/mol |

| IUPAC Name | 3,5-dihydroxyphthalic acid |

| Standard InChI | InChI=1S/C8H6O6/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,9-10H,(H,11,12)(H,13,14) |

| Standard InChI Key | BMNZPIHTZJNWOV-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)C(=O)O)O)O |

Introduction

Structural and Chemical Properties

3,5-Dihydroxybenzoic acid (C₇H₆O₄, molecular weight 154.12 g/mol) belongs to the class of phenolic acids, featuring a benzene ring substituted with two hydroxyl groups and one carboxylic acid group. Its IUPAC name is 3,5-dihydroxybenzoic acid, with the alternative designation α-resorcylic acid distinguishing it from other resorcinol derivatives. The compound crystallizes as an off-white to beige powder with a melting point of 236–238°C (decomposition) and a bulk density of 700 kg/m³ .

Key Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Melting Point | 236–238°C (dec.) | |

| Water Solubility (20°C) | 84 g/L | |

| pKa (25°C) | 4.04 | |

| Flash Point | 200°C | |

| Refractive Index | 1.6400 (estimate) |

The compound’s acidity (pKa 4.04) arises from the carboxylic acid group, while the hydroxyl groups contribute to its hydrogen-bonding capacity and solubility in polar solvents like ethanol (50 mg/mL) . Infrared spectroscopy reveals characteristic absorption bands at 1650 cm⁻¹ (carbonyl stretching) and broad peaks between 2500–3000 cm⁻¹ (hydroxyl stretching), consistent with intermolecular hydrogen bonding .

Synthesis and Industrial Production

Industrial synthesis of 3,5-dihydroxybenzoic acid primarily involves two methods:

Disulfonation-Hydrolysis Route

This classical approach, described in patent literature and academic sources, proceeds via:

-

Disulfonation of Benzoic Acid: Reacting benzoic acid with fuming sulfuric acid to form 3,5-disulfobenzoic acid.

-

Alkaline Hydrolysis: Treating the disulfonated intermediate with sodium hydroxide at elevated temperatures (150–200°C) to replace sulfonic groups with hydroxyl groups .

The reaction yields 60–70% pure product, requiring subsequent recrystallization from ethanol-water mixtures to achieve pharmaceutical-grade purity .

High-Yield Oxidative Method

A patented alternative (CN101239905B) developed for related dihydroxyphthalic acid derivatives demonstrates principles applicable to 3,5-dihydroxybenzoic acid synthesis:

-

Iodine-Catalyzed Oxidation: Using iodine/iodide redox systems to oxidize cyclohexanedione precursors.

-

Sequential Acid-Base Treatment: Purification via pH-controlled precipitation and mixed-solvent recrystallization .

This method achieves 90% yield and >99% purity, as verified by HPLC .

Analytical Characterization

Advanced analytical techniques validate the structural and purity attributes of 3,5-dihydroxybenzoic acid:

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (Agilent 1100 system) using a C18 column and UV detection at 254 nm demonstrates a single peak with 99.5% purity, confirming the absence of byproducts .

Spectroscopic Analysis

-

FT-IR: Peaks at 1650 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) align with dimeric carboxylic acid formation .

-

NMR:

Elemental Analysis

Experimental values (C 48.49%, H 3.08%, O 48.45%) match theoretical calculations (C₇H₆O₄), confirming stoichiometric purity .

Applications in Science and Industry

Pharmaceutical Intermediates

3,5-Dihydroxybenzoic acid serves as a precursor for anticoagulants, antifungal agents, and fluorescent probes. Its hydroxyl groups enable facile conjugation with bioactive molecules, while the carboxylic acid facilitates salt formation for improved solubility .

Biomarker for Whole Grain Consumption

As a metabolite of alkylresorcinols, urinary 3,5-dihydroxybenzoic acid levels correlate with whole grain wheat and rye intake. Clinical studies quantify it via liquid chromatography-mass spectrometry (LC-MS), establishing it as a non-invasive dietary biomarker .

Polymer Synthesis

The compound’s dihydroxy structure allows incorporation into high-performance polymers like polybenzimidazoles, which exhibit thermal stability >400°C. Patent CN101239905B highlights its role in synthesizing poly(2,5-dihydroxy-1,4-phenylenepyridodiimidazole) (PIPD), a flame-resistant material .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume